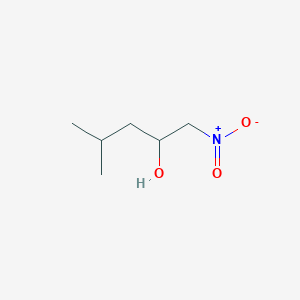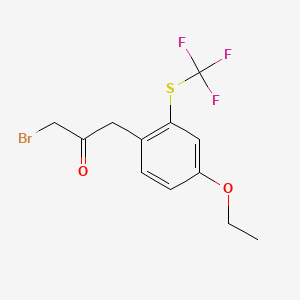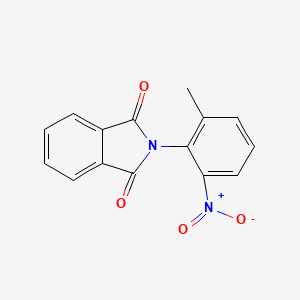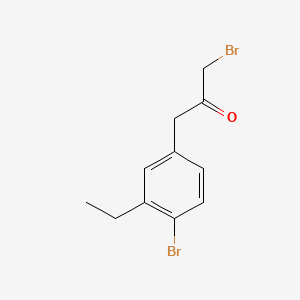
rac-(3R,5S)-4-hydroxyadamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of a hydroxyl group at the 4-position and a carboxylic acid group at the 1-position. The unique structure of adamantane derivatives makes them interesting for various applications in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method is the oxidation of 1-adamantanol to form 1-adamantanone, followed by a carboxylation reaction to introduce the carboxylic acid group. The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides, alcohols, and amines are typical reagents for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-adamantane-1-carboxylic acid.
Reduction: Formation of 4-hydroxyadamantane-1-methanol.
Substitution: Formation of esters, ethers, or amides depending on the reagents used.
Scientific Research Applications
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-oxo-adamantane-1-carboxylic acid: Similar structure but with a ketone group instead of a hydroxyl group.
1-adamantanecarboxylic acid: Lacks the hydroxyl group at the 4-position.
4-hydroxyadamantane: Lacks the carboxylic acid group at the 1-position.
Uniqueness
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(3S,5R)-4-hydroxyadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14)/t6?,7-,8+,9?,11? |
InChI Key |
DFNDMKWFBDOGMU-BFRHRWFQSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)C(=O)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



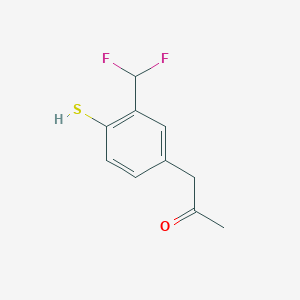

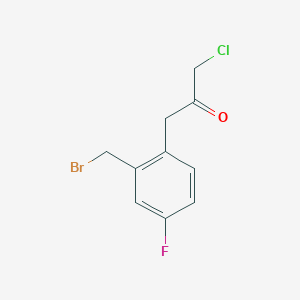
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)
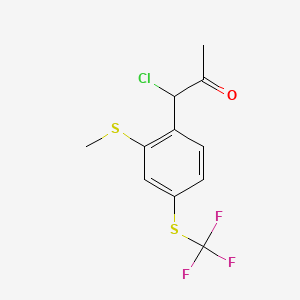

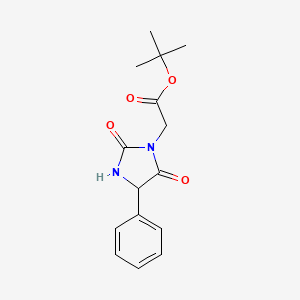
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
